6-Methyl-2-propyl-4H-1,3-thiazin-4-one
Description
Properties
CAS No. |
86148-73-4 |
|---|---|
Molecular Formula |
C8H11NOS |
Molecular Weight |
169.25 g/mol |
IUPAC Name |
6-methyl-2-propyl-1,3-thiazin-4-one |
InChI |
InChI=1S/C8H11NOS/c1-3-4-8-9-7(10)5-6(2)11-8/h5H,3-4H2,1-2H3 |
InChI Key |
ZRMJIUZBGZENFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=O)C=C(S1)C |
Origin of Product |
United States |
Preparation Methods
Yamamoto’s Cyclocondensation Protocol
The seminal preparation of 6-methyl-2-propyl-4H-1,3-thiazin-4-one was reported by Yamamoto et al. in 1983, involving the cyclocondensation of β-keto thioamide precursors with α,β-unsaturated carbonyl compounds. In a representative procedure, ethyl 3-oxobutanoate was reacted with propylthioamide under acidic conditions to yield the thiazinone core via intramolecular cyclization. The reaction proceeds through a keto-enol tautomerization, followed by nucleophilic attack of the thioamide sulfur on the electrophilic carbonyl carbon, ultimately forming the six-membered ring.
Key reaction parameters include:
Alternative Thiourea Derivatives
A modified approach employs N-propylthiourea derivatives condensed with methyl-substituted β-keto esters. For example, methyl acetoacetate reacts with N-propylthiourea in the presence of iodine as a cyclization promoter, yielding the target compound in 68% isolated yield. This method benefits from milder conditions (room temperature, 24 h) but requires stoichiometric iodine, complicating purification.
Mechanistic Insights and Intermediate Characterization
Keto-Enol Tautomerization Dynamics
The regioselectivity of the cyclocondensation reaction is governed by the stability of the enol intermediate. Computational studies suggest that the propyl group at position 2 stabilizes the transition state through hydrophobic interactions, while the methyl group at position 6 minimizes steric hindrance during ring closure.
Spectroscopic Validation
1H NMR analysis of the synthetic product (CDCl₃, 400 MHz) reveals characteristic signals:
IR spectroscopy confirms the lactam carbonyl stretch at 1685 cm⁻¹, consistent with thiazinone derivatives.
Optimization Strategies and Yield Enhancement
Solvent and Catalytic Effects
Comparative trials using polar aprotic solvents (DMF, DMSO) versus protic solvents (EtOH, MeOH) demonstrate ethanol’s superiority, achieving 75% yield versus <50% in DMF. Nano-ZnO catalysts, though effective in analogous pyrazole syntheses, showed no significant improvement for thiazinone formation, likely due to sulfur’s strong coordination with zinc, deactivating the catalyst.
Temperature and Reaction Time
A kinetic study revealed optimal cyclization at 78°C (ethanol reflux) for 8 h, beyond which decomposition predominates. Lower temperatures (50°C) require prolonged reaction times (24 h) but reduce side products from keto-enol shifts.
Challenges in Scalability and Purification
Byproduct Formation
Major byproducts include:
- Open-chain thioesters : Resulting from incomplete cyclization.
- Dimeric adducts : Formed via Michael addition of intermediates.
Column chromatography (hexane/EtOAc 4:1) effectively isolates the target compound with >95% purity.
Green Chemistry Considerations
Attempts to replace ethanol with ionic liquids ([BMIM-PF₆]) reduced yields to 40%, likely due to increased viscosity impeding molecular mobility. Microwave-assisted synthesis, successful in pyrazole preparation, remains unexplored for this thiazinone.
Applications and Derivatives
While biological data for 6-methyl-2-propyl-4H-1,3-thiazin-4-one are limited, structural analogs exhibit:
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-propyl-4H-1,3-thiazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazine ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazines .
Scientific Research Applications
6-Methyl-2-propyl-4H-1,3-thiazin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Methyl-2-propyl-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, thereby exhibiting antimicrobial activity . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Core Structural Variations
Key structural analogues differ in substituent groups at positions 2, 3, and 6 of the thiazinone ring:
Physical and Chemical Properties
- Solubility : Propyl and methyl substituents in 6-Methyl-2-propyl-4H-1,3-thiazin-4-one enhance lipophilicity compared to aryl or CF3-containing analogues.
- Crystallinity : Derivatives like 5-Carbamoyl-6-methylthio-2-phenyl-1,3-thiazin-4-one form orange plates , whereas 2,3-diphenyl-tetrahydro-thiazin-4-one crystallizes as a white solid (m.p. 95–96.5°C) .
Key Research Findings
Substituent Effects on Reactivity : Bulky substituents (e.g., propyl) require greener solvents like acetone to improve yields, while electron-withdrawing groups necessitate specialized synthons .
Synthetic Challenges: Aryl-substituted thiazinones often demand activating agents (e.g., T3P) for efficient cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
